(1-Isothiocyanatoethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

(1-Isothiocyanatoethyl)benzene, also known as phenethyl isothiocyanate (PEITC), can be synthesized through various methods, including the reaction of phenethyl alcohol with thiophosgene.

Researchers often characterize PEITC using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity:

PEITC has been investigated for its potential antimicrobial properties against various bacteria, fungi, and viruses. Studies have shown that PEITC exhibits antibacterial activity against several foodborne pathogens, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus.

The mechanism of action of PEITC's antimicrobial activity is still being explored, but it is believed to involve disruption of the cell membrane and inhibition of protein synthesis in microorganisms.

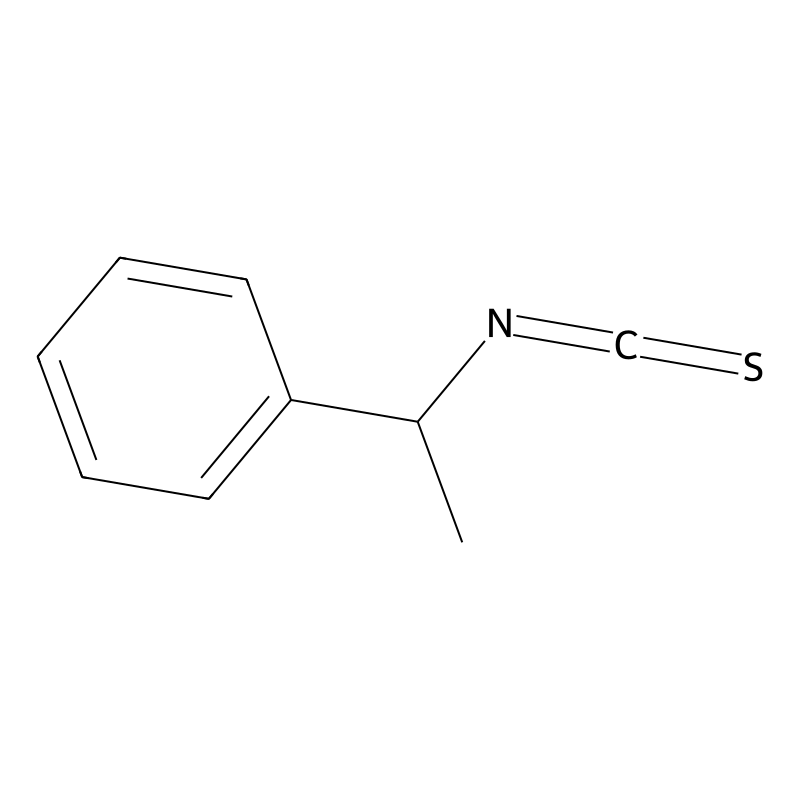

(1-Isothiocyanatoethyl)benzene, also known as phenethyl isothiocyanate, is an organic compound with the molecular formula and a molecular weight of 163.24 g/mol. It features a benzene ring substituted with an isothiocyanate group at the 1-position and an ethyl group at the nitrogen atom of the isothiocyanate. This compound is characterized by its distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research.

- Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of thioureas or other derivatives.

- Electrophilic Aromatic Substitution: The presence of the isothiocyanate group can influence the reactivity of the benzene ring, allowing for electrophilic substitution reactions. The mechanism typically involves the formation of a sigma complex followed by deprotonation to restore aromaticity .

- Hydrolysis: In aqueous environments, (1-Isothiocyanatoethyl)benzene can hydrolyze to form thiocarbamates or related compounds.

(1-Isothiocyanatoethyl)benzene exhibits notable biological activities:

- Antimicrobial Properties: It has been identified as an antimicrobial agent, showing effectiveness against various bacterial strains .

- Anticancer Potential: Some studies suggest that compounds containing isothiocyanate groups may have anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Chemopreventive Effects: Isothiocyanates are known for their potential chemopreventive effects, possibly due to their role in modulating detoxification enzymes and antioxidant defenses in cells.

Several methods exist for synthesizing (1-Isothiocyanatoethyl)benzene:

- Reaction of Benzyl Chloride with Potassium Thiocyanate: Benzyl chloride can react with potassium thiocyanate in an appropriate solvent to yield (1-Isothiocyanatoethyl)benzene.text

C6H5CH2Cl + KSCN → C6H5CH2NCS + KCl - From Phenethylamine: Phenethylamine can be treated with carbon disulfide followed by hydrolysis to produce (1-Isothiocyanatoethyl)benzene.text

C6H5CH2NH2 + CS2 → C6H5CH2NCS + H2O

These methods highlight the versatility in synthesizing this compound through various starting materials and conditions.

(1-Isothiocyanatoethyl)benzene finds applications in several areas:

- Agricultural Chemicals: It may be used as a pesticide or herbicide due to its antimicrobial properties.

- Pharmaceutical Industry: Its potential anticancer effects make it a candidate for drug development.

- Food Industry: Isothiocyanates are often studied for their flavoring properties and health benefits, particularly in cruciferous vegetables.

Interaction studies involving (1-Isothiocyanatoethyl)benzene focus on its reactivity with biological molecules:

- Protein Interactions: Research indicates that isothiocyanates can modify cysteine residues in proteins, potentially altering their function and activity.

- Metabolic Pathways: Studies have shown that (1-Isothiocyanatoethyl)benzene may influence metabolic pathways related to detoxification and antioxidant defense mechanisms .

These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with (1-Isothiocyanatoethyl)benzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenethyl Isothiocyanate | Isothiocyanate | Naturally occurring; found in cruciferous plants. |

| Benzyl Isothiocyanate | Isothiocyanate | Exhibits strong antimicrobial properties. |

| Allyl Isothiocyanate | Isothiocyanate | Known for its pungent flavor; used in food. |

| Butyl Isothiocyanate | Isothiocyanate | Less studied; potential applications in agriculture. |

The uniqueness of (1-Isothiocyanatoethyl)benzene lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to other isothiocyanates.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

24277-44-9

32393-32-1

4478-92-6